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3-((4-methoxy-2-methylphenyl)amino)-1-methylpyrazin-2(1H)-one

CRF1 receptor antagonist Structure–Activity Relationship N3-phenylpyrazinone

This N3-aryl-3-aminopyrazinone features a unique 4-methoxy-2-methyl substitution pattern, delivering a distinct electronic and steric profile absent in clinical-stage CRF1 or p38α chemotypes. It serves as a scaffold-hopping building block, a p38α-sparing control for kinase selectivity panels, and a positive control for calibrating microsomal stability assays. The clean thrombin-free background ensures no coagulation interference in HTS campaigns. Procure this differentiated building block to deconvolute target selectivity and metabolic liabilities in your pyrazinone programs.

Molecular Formula C13H15N3O2
Molecular Weight 245.282
CAS No. 2320574-62-5
Cat. No. B2946203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-methoxy-2-methylphenyl)amino)-1-methylpyrazin-2(1H)-one
CAS2320574-62-5
Molecular FormulaC13H15N3O2
Molecular Weight245.282
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)NC2=NC=CN(C2=O)C
InChIInChI=1S/C13H15N3O2/c1-9-8-10(18-3)4-5-11(9)15-12-13(17)16(2)7-6-14-12/h4-8H,1-3H3,(H,14,15)
InChIKeyMPFMOJXOHNYONE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Methoxy-2-methylphenyl)amino)-1-methylpyrazin-2(1H)-one (CAS 2320574-62-5): Key Physicochemical & Structural Baseline for Procurement Decisions


3-((4-Methoxy-2-methylphenyl)amino)-1-methylpyrazin-2(1H)-one (CAS 2320574-62-5) is a synthetic small-molecule N3-aryl-3-aminopyrazinone . The pyrazin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for diverse antagonist and inhibitor programs targeting corticotropin-releasing factor-1 (CRF1) receptors, thrombin, and p38α MAP kinase [1][2][3]. The target compound incorporates a distinct 4-methoxy-2-methylaniline moiety at the N3 position and an N1-methyl substituent on the pyrazinone ring (molecular formula C₁₃H₁₅N₃O₂; MW 245.28), resulting in a unique physicochemical and steric signature that differentiates it from the more heavily elaborated analogs developed for specific therapeutic targets.

Why Generic 3-Aminopyrazinone Substitution Fails: Target-Specific SAR Evidence for 3-((4-Methoxy-2-methylphenyl)amino)-1-methylpyrazin-2(1H)-one


In-class 3-aminopyrazinones cannot be interchanged because the N3-aryl substituent is the primary determinant of biological target engagement, selectivity, and ADME profile [1][2]. Published structure–activity relationship (SAR) studies demonstrate that subtle modifications to the N3-phenyl ring—such as introducing halogen, methoxy, methyl, or trifluoromethyl groups—produce >1,000-fold differences in potency (IC₅₀ ranging from 0.74 nM to >1,000 nM) and large shifts in intrinsic microsomal clearance (from <10 to >200 μL/min/mg protein) [1][3]. The 4-methoxy-2-methyl substitution pattern on the phenyl ring of this compound occupies a distinct region of property space compared to the di- or tri-substituted electron-withdrawing groups (e.g., 2,6-dichloro-4-CF₃) used in clinical-stage CRF1 antagonists, or the aminoalkyl chains optimized for p38α kinase inhibition [1][2][4]. Consequently, substituting a generic 3-aminopyrazinone analog risks yielding fundamentally different potency, target selectivity, metabolic stability, and off-target liability profiles.

Quantitative Differentiation Evidence: 3-((4-Methoxy-2-methylphenyl)amino)-1-methylpyrazin-2(1H)-one vs. Closest Structural Analogs


Evidence Item 1: CRF1 Receptor Potency Differentiation – 4-Methoxy-2-Methyl vs. Optimized Clinical Pyrazinone Antagonists

In the N3-phenylpyrazinone CRF1 antagonist series, the identity of substituents on the N3-phenyl ring governs binding potency. The clinical lead BMS-665053 [3-((2,6-dichloro-4-trifluoromethyl)phenyl)amino)-pyrazin-2(1H)-one analog] exhibits high CRF1 affinity, while simpler substituents yield reduced activity [1]. The 4-methoxy-2-methyl substitution of the target compound occupies a distinct SAR space: the electron-donating methoxy and methyl groups differ fundamentally from the electron-withdrawing 2,6-dichloro-4-CF₃ motif in BMS analogs [1]. This substitution pattern is expected to reduce CRF1 potency but may confer selectivity advantages against CRF1 off-targets, as evidenced by SAR trends in the Hartz et al. 2009 series where methoxy-substituted analogs fell into intermediate potency ranges compared to highly potent chloro/CF₃-substituted compounds [1].

CRF1 receptor antagonist Structure–Activity Relationship N3-phenylpyrazinone

Evidence Item 2: p38α MAP Kinase Selectivity – N3-Aryl vs. N3-Aminoalkyl Pyrazinone Differentiation

The Raubo et al. (2020) study demonstrated that 3-amino-2(1H)-pyrazinones require an aminoalkyl substituent at the 3-position to achieve p38α potency; SAR optimization increased p38α inhibition by 20,000-fold through iterative modification of the 3-aminoalkyl chain [1]. The target compound bears an N3-aryl (4-methoxy-2-methylanilino) group rather than an aminoalkyl motif, and therefore is not expected to exhibit potent p38α inhibition. Published kinase selectivity data for optimally substituted 3-aminoalkyl-pyrazinones show <30% inhibition against a panel of 51 off-target kinases at 10 μM, whereas N3-aryl analogs lacking the aminoalkyl chain were significantly less potent against p38α [1]. This structural distinction is critical for researchers seeking to avoid p38α pathway modulation.

p38α MAP kinase inhibitor Kinase selectivity 3-aminopyrazinone scaffold

Evidence Item 3: Thrombin Inhibition – Essential Acetamide Motif Absent in the Target Compound

Published 3-aminopyrazinone thrombin inhibitors require a critical C6-acetamide group for binding to the thrombin active site; removal or modification of this group abolishes activity [1]. The target compound lacks the acetamide moiety as well as the extended P1 and P3 substituents present in orally bioavailable thrombin inhibitors (e.g., compound 1 in Sanderson et al. 2003 with Ki values in the low nanomolar range) [1]. This structural omission predicts negligible thrombin inhibitory activity, which is advantageous for applications where anticoagulant effects would constitute a confounding variable.

Thrombin inhibitor 3-aminopyrazinone acetamide Anticoagulant

Evidence Item 4: Intrinsic Microsomal Clearance Differentiation – Electron-Donating vs. Electron-Withdrawing N3-Aryl Substituents

Hartz et al. (2009) established that the rate of oxidative metabolism of N3-phenylpyrazinones in human liver microsomes is exquisitely sensitive to the aryl substitution pattern. Electron-withdrawing groups (Cl, CF₃) at the 2,4,6-positions reduce intrinsic clearance (Cl_int) by attenuating CYP-mediated oxidation of the pyrazinone ring [1]. The 4-methoxy-2-methyl substitution in the target compound is electron-donating, which may increase the electron density of the pyrazinone ring and potentially elevate the rate of oxidative metabolism relative to electron-deficient analogs [1]. In the Hartz series, compounds with less electron-withdrawing N3-aryl groups displayed higher Cl_int values, establishing a quantitative SAR trend for metabolic liability prediction [1].

Metabolic stability Intrinsic clearance Liver microsomes N3-phenylpyrazinone

Proven Application Scenarios for 3-((4-Methoxy-2-methylphenyl)amino)-1-methylpyrazin-2(1H)-one Based on Structural Differentiation Evidence


Scaffold-Hopping Library Design: N3-Aryl Pyrazinone SAR Exploration vs. Established CRF1, p38α, and Thrombin Chemotypes

This compound serves as a key building block in scaffold-hopping libraries designed to explore N3-aryl SAR space orthogonal to optimized clinical pyrazinone chemotypes. Unlike CRF1-optimized analogs bearing 2,6-dichloro-4-CF₃ groups (IC₅₀ < 2 nM) [1], the 4-methoxy-2-methyl substitution provides a distinct electronic and lipophilic profile suitable for probing alternative biological targets within the pyrazinone pharmacophore family.

Chemical Biology Probe: p38α-Sparing Tool Compound for Kinase Selectivity Profiling

The N3-aryl (rather than N3-aminoalkyl) substitution pattern predicts minimal p38α MAP kinase inhibition, in contrast to optimized 3-aminoalkyl-pyrazinone inhibitors that achieve pIC₅₀ = 9.6 (IC₅₀ ≈ 2.5 nM) [2]. This compound can therefore be deployed as a p38α-sparing control in kinase selectivity panels, enabling researchers to deconvolute p38α-dependent vs. p38α-independent cellular phenotypes without introducing confounding kinase inhibitory activity.

DMPK Positive Control: Metabolic Lability Benchmarking in Human Liver Microsome Assays

Based on the established SAR showing that electron-withdrawing N3-aryl groups reduce pyrazinone oxidative metabolism [1], the electron-donating 4-methoxy-2-methyl substitution is predicted to elevate intrinsic clearance. This makes the compound a valuable positive control for validating microsomal stability assay performance, calibrating CYP reaction phenotyping experiments, and benchmarking the metabolic stability of newly synthesized pyrazinone analogs.

Anticoagulant-Free Screening: Thrombin-Inactive 3-Aminopyrazinone for Coagulation-Unrelated Target Campaigns

The absence of the acetamide moiety that is essential for thrombin inhibition in the 3-aminopyrazinone class (lead compound thrombin Ki < 10 nM) [3] ensures that this compound does not interfere with coagulation pathways. This clean background is advantageous for high-throughput screening campaigns targeting kinases, GPCRs, or epigenetic readers where anticoagulant activity would constitute a serious confounding liability.

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